molecular formula C25H17NO2 B4538684 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole

5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole

Cat. No. B4538684
M. Wt: 363.4 g/mol
InChI Key: ZSALHDYITPUSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole (PBD-1) is a chemical compound that has been widely studied for its potential applications in scientific research. PBD-1 is a benzisoxazole derivative that has shown promising results in various biological assays due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole involves its binding to hydrophobic pockets on proteins. This binding induces a conformational change in the protein, which can be detected using fluorescence spectroscopy. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to selectively bind to a variety of proteins, including the estrogen receptor, androgen receptor, and retinoid X receptor.
Biochemical and Physiological Effects:
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe, 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole in lab experiments is its selectivity for hydrophobic pockets on proteins. This selectivity allows for the detection of specific protein-protein interactions, which can be difficult to detect using other methods. However, one limitation of using 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of lab personnel.

Future Directions

There are several future directions for research on 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole. One area of interest is the development of new fluorescent probes based on the 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole structure. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity. Another area of interest is the development of new drugs based on the 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole structure. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has shown promising results in preclinical studies for the treatment of cancer and Alzheimer's disease. Further research is needed to determine the safety and efficacy of 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole-based drugs in humans.

Scientific Research Applications

5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of protein-protein interactions. 5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole has been shown to selectively bind to hydrophobic pockets on proteins, making it a valuable tool for studying protein structure and function.

properties

IUPAC Name

3-phenyl-5-(4-phenylphenoxy)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)27-22-15-16-24-23(17-22)25(28-26-24)20-9-5-2-6-10-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSALHDYITPUSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Biphenyl-4-yloxy)-3-phenyl-2,1-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 2
Reactant of Route 2
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 3
Reactant of Route 3
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 4
Reactant of Route 4
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 5
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole
Reactant of Route 6
5-(4-biphenylyloxy)-3-phenyl-2,1-benzisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.